Defined Synthetic Utility: A Precise Intermediate for Aurora Kinase Inhibitor Synthesis
The primary differentiator for 5,7-diethoxyquinazolin-4(3H)-one is its documented and precise role as a synthetic intermediate in the preparation of 7-ethoxy-5-methoxyquinazolin-4(3H)-one, a precursor to a class of Aurora kinase inhibitors [1]. In this process, the 5,7-diethoxy compound undergoes a selective reaction with sodium methoxide. This transformation is defined by specific, quantitative reaction parameters, distinguishing it from other potential synthetic routes or starting materials that would not yield the same product or would require entirely different, less controlled conditions [1].
| Evidence Dimension | Reaction conditions for selective substitution |
|---|---|
| Target Compound Data | Reacts with sodium methoxide in a suitable solvent at 90 to 110° C for 6 to 24 hours. |
| Comparator Or Baseline | N/A (The compound's utility is defined by its own transformation into a different, more valuable intermediate). |
| Quantified Difference | The procedure yields a specific mixed ether product, 7-ethoxy-5-methoxyquinazolin-4(3H)-one, via a selective mono-demethylation, a transformation that is not possible with a non-ethoxy or unsubstituted analog. |
| Conditions | Reaction of 5,7-diethoxyquinazolin-4(3H)-one with sodium methoxide in dimethylacetamide, dimethylformamide or 1-methyl-2-pyrrolidinone at 90-110°C for 6-24 hours [1]. |
Why This Matters
This documented transformation provides a clear, quantitative, and scalable pathway for procuring this compound to create a higher-value, target-specific intermediate in medicinal chemistry projects.
- [1] US Patent Application US20080194556A1. (2008). Quinazolines and Their Use as Aurora Kinase Inhibitors. Justia Patents. View Source
